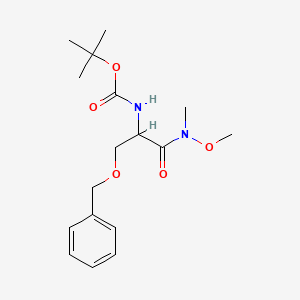
UMM-766
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UMM-766 is a synthetic nucleoside analogue. This compound is of significant interest due to its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a ribofuranosyl moiety, contributes to its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UMM-766 typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a suitably protected ribofuranose derivative with a pyrrolo[2.3-d]pyrimidine precursor. The fluorine atom is introduced via a selective fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
UMM-766 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The amino group can be substituted with other nucleophiles, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
UMM-766 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of UMM-766 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as thymidine kinase and DNA polymerase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-2-C-methyl-beta-D-ribofuranosyl)-1H-pyrrolo[2.3-d]pyrimidine
- 5-Fluorouracil
- Gemcitabine
Uniqueness
UMM-766 is unique due to its specific combination of a fluorine atom and a ribofuranosyl moiety, which enhances its stability and biological activity. Compared to similar compounds, it may offer improved efficacy and reduced toxicity in certain applications.
Eigenschaften
Molekularformel |
C12H15FN4O4 |
|---|---|
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H15FN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,11-,12-/m1/s1 |
InChI-Schlüssel |
YOAGQSGRMBEQCY-YUTYNTIBSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8545463.png)

![2-[(4-Fluorophenyl)methylamino]-2-phenylacetic acid](/img/structure/B8545467.png)

![6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine](/img/structure/B8545482.png)

![3-Formyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8545505.png)
![4-(6-Aminopyridin-3-yl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B8545510.png)






